N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-N-methylglycine
Description
The compound N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-N-methylglycine features a furochromen core (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromene) linked to a propanoic acid derivative modified as an N-methylglycine amide. The synthesis of its precursor, 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid, involves coupling reactions with intermediates like diazonium salts or acetylated derivatives, as described in synthetic protocols for related furochromen compounds .
Properties
Molecular Formula |
C19H19NO6 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl-methylamino]acetic acid |
InChI |
InChI=1S/C19H19NO6/c1-10-9-25-15-7-16-14(6-13(10)15)11(2)12(19(24)26-16)4-5-17(21)20(3)8-18(22)23/h6-7,9H,4-5,8H2,1-3H3,(H,22,23) |
InChI Key |
MCCZZFKAFHKYRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N(C)CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-N-methylglycine typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetic acid with N-methylglycine under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the process and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-N-methylglycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted furochromenes.
Scientific Research Applications
N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-N-methylglycine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Molecular Properties
The following table highlights structural similarities and differences among key analogs:
Key Observations :
- The N-methylglycine derivative (target compound) introduces a polar, zwitterionic side chain, which may improve aqueous solubility compared to the N-propylpropanamide analog .
- The N-(3-methoxybenzyl)acetamide analog (D146-0286) includes a bulky aromatic substituent, likely enhancing lipophilicity and membrane permeability .
Physicochemical and Optical Properties
- Optical Properties : The furochromen core in MFCMP () exhibits strong UV absorption and fluorescence, suggesting that the target compound may share photostability traits valuable in optical imaging or photosensitizer applications .
- Solubility : The acetic acid derivative (EN 300-302) has lower molecular weight and higher polarity, favoring solubility in polar solvents, whereas the N-propylpropanamide analog is more lipophilic .
Biological Activity
N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-N-methylglycine is a synthetic compound with potential therapeutic applications. Its structure includes a furochromenyl moiety, which is known for various biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C28H29NO6 |
| Molecular Weight | 475.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | XLZSWDQHCTWEKF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Binding : It has been shown to bind to various receptors, modulating their activity and leading to physiological changes.
- Antioxidant Activity : The furochromenyl structure is associated with antioxidant properties, which can protect cells from oxidative stress.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
Anticancer Activity
Studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : Induction of apoptosis through caspase activation.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- In Vitro Studies : Reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
Antimicrobial Properties
Preliminary studies suggest antimicrobial activity against several pathogens:
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
Case Studies
-
Case Study 1: Anticancer Efficacy
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Findings : The compound reduced cell viability by 60% at a concentration of 10 µM after 48 hours.
-
Case Study 2: Anti-inflammatory Mechanism
- Objective : To assess the impact on inflammatory markers.
- Findings : Significant reduction in IL-6 levels was observed after treatment with the compound at 25 µM.
Research Findings Summary
Recent studies have provided insights into the biological activities of this compound:
| Study Type | Findings |
|---|---|
| In Vitro Cytotoxicity | Induced apoptosis in cancer cell lines |
| Anti-inflammatory | Decreased cytokine production |
| Antimicrobial | Effective against specific bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
